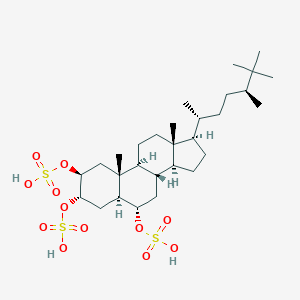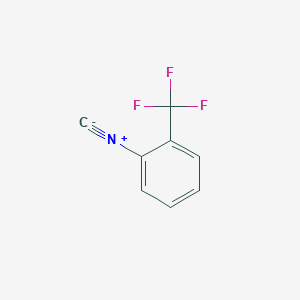
1-Isocyano-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyano-2-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound is also known as TfnCN and has the molecular formula C8H4F3N.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2-(trifluoromethyl)benzene has been used in various scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds such as pharmaceuticals and agrochemicals. TfnCN has also been used as a reagent in organic synthesis reactions such as the synthesis of isocyanates and isothiocyanates. Additionally, TfnCN has been used in the development of new materials such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Isocyano-2-(trifluoromethyl)benzene is not well understood. However, studies have shown that TfnCN can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes TfnCN a useful reagent in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Isocyano-2-(trifluoromethyl)benzene. However, studies have shown that TfnCN can react with proteins and peptides. This property has led to the development of TfnCN-based protein labeling techniques.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Isocyano-2-(trifluoromethyl)benzene is its high reactivity towards various functional groups. This property makes TfnCN a useful reagent in organic synthesis reactions. However, the high reactivity of TfnCN can also be a limitation in some cases as it can lead to unwanted side reactions. Additionally, TfnCN is a toxic and hazardous compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-Isocyano-2-(trifluoromethyl)benzene. One potential direction is the development of new TfnCN-based protein labeling techniques. Another direction is the synthesis of new compounds using TfnCN as a reagent. Additionally, the use of TfnCN in the development of new materials such as polymers and liquid crystals can also be explored. Finally, the optimization of the synthesis method of TfnCN can lead to higher yields and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, 1-Isocyano-2-(trifluoromethyl)benzene is a versatile compound that has gained significant attention in scientific research. Its high reactivity towards various functional groups makes it a useful reagent in organic synthesis reactions. TfnCN has also been used in the development of new materials and protein labeling techniques. However, the high reactivity and toxicity of TfnCN require careful handling and disposal. Future research on TfnCN can lead to the development of new compounds, materials, and techniques that can have significant applications in various fields.
Synthesemethoden
The synthesis of 1-Isocyano-2-(trifluoromethyl)benzene involves the reaction of 2-(trifluoromethyl)aniline with chloroformate. This reaction takes place in the presence of a base such as triethylamine and leads to the formation of TfnCN. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
105359-81-7 |
|---|---|
Produktname |
1-Isocyano-2-(trifluoromethyl)benzene |
Molekularformel |
C8H4F3N |
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
1-isocyano-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H |
InChI-Schlüssel |
NLYWGZABHMGXNS-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Kanonische SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Synonyme |
Benzene, 1-isocyano-2-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



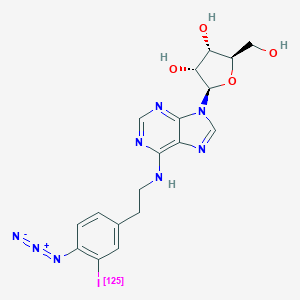

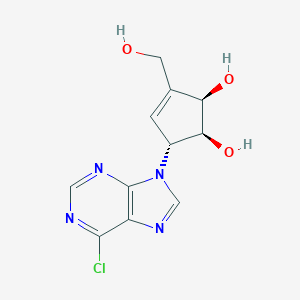
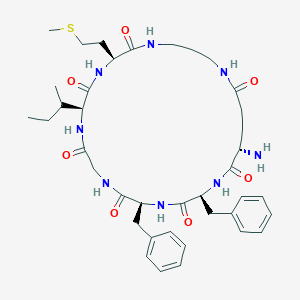

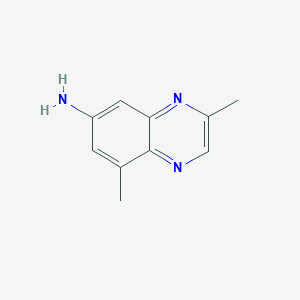
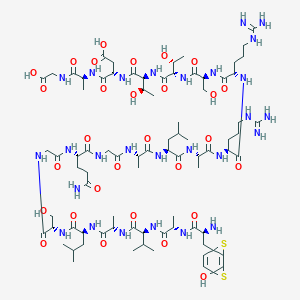
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
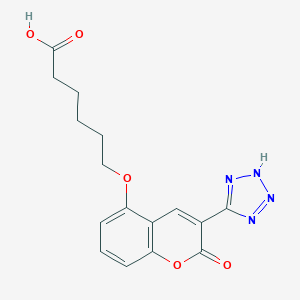
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
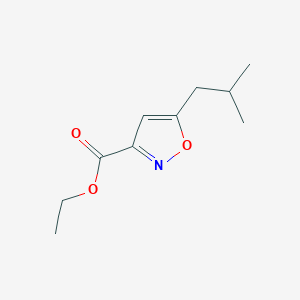
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
